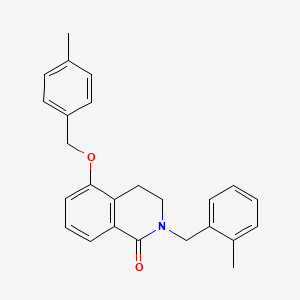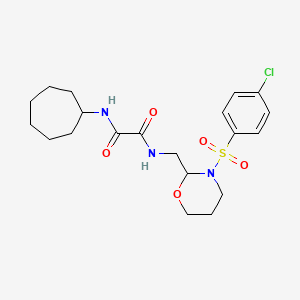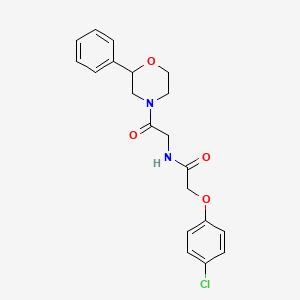![molecular formula C18H14N2O3 B2357666 3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one CAS No. 222626-23-5](/img/structure/B2357666.png)
3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one, commonly known as 3DMPIP, is a synthetic compound with a wide range of applications in scientific research. It is a member of the indeno[1,2-c]pyrazol-4(1H)-one family, which is a class of heterocyclic compounds with a variety of biological activities. 3DMPIP has been studied for its potential as an anti-cancer agent and for its ability to modulate cell signaling pathways. Additionally, 3DMPIP has been shown to possess anti-inflammatory, anti-diabetic, and anti-microbial properties.
Aplicaciones Científicas De Investigación
Crystallographic and Spectroscopic Analysis
Research has focused on the structural and spectroscopic analysis of compounds similar to 3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one. For instance, studies on NH-pyrazoles with similar structures have been determined by X-ray crystallography, revealing complex patterns of hydrogen bonds and tautomerism in both solution and solid state as determined by NMR spectroscopy (Cornago et al., 2009). Similarly, Schiff base ligands related to this compound have been characterized using various spectroscopic techniques, shedding light on tautomeric equilibria and crystal structure, highlighting the importance of such studies in understanding molecular properties (Hayvalı et al., 2010).
Anticancer and Anticonvulsant Activity
Compounds analogous to this compound have been evaluated for their potential therapeutic applications. A series of analogues have been screened for anticancer activity against various cancer cell lines, with certain compounds showing high activity, especially against leukemia cell lines (Ahsan, 2012). Moreover, related analogues have demonstrated significant anticonvulsant activity in preclinical models, suggesting potential utility in treating seizure disorders (Ahsan & Khalilullah, 2013).
Anti-inflammatory, Antioxidant, and Antimicrobial Properties
Compounds structurally similar to this compound have been explored for their anti-inflammatory, antioxidant, and antimicrobial effects. A novel series of pyrazole chalcones were synthesized and exhibited promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities, indicating their potential as lead compounds for drug discovery (Bandgar et al., 2009).
Fluorescent Chemosensor Development
Research has also explored the use of similar compounds in developing fluorescent chemosensors. A pyrazoline derivative was synthesized and studied for its photophysical properties, demonstrating its potential as a probe for determining the critical micelle concentration of surfactants and as a selective fluorescent chemosensor for detecting Fe3+ ions (Khan, 2020).
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1H-indeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-22-13-8-7-10(9-14(13)23-2)16-15-17(20-19-16)11-5-3-4-6-12(11)18(15)21/h3-9H,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNINMJPGKISUFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC3=C2C(=O)C4=CC=CC=C43)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Diethylethanamine;5-(2-methylphenyl)-3-thia-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1,6,10,12,14-pentaene-4,8-dithione](/img/structure/B2357584.png)
![Sodium;2-[[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetate](/img/structure/B2357586.png)
![1-[(4S)-4-Methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2357589.png)
![7-azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2357592.png)

![5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2357595.png)
![8-chloro-2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2357597.png)
![3-({[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}(prop-2-yn-1-yl)amino)-1lambda6-thiolane-1,1-dione](/img/structure/B2357598.png)


![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2357601.png)
![1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2357603.png)

![4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2357605.png)